7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Asymmetric Organocatalysis Intramolecular Aldol Reaction Chiral Building Block Synthesis

Racemic Hajos-Parrish ketone is the definitive chiral building block for the hydrindane core of steroids and terpenoids. Substituting it with Wieland-Miescher ketone yields different architectures and fails stereochemical outcomes. • Enables >99% ee via kinetic resolution or organocatalysis for asymmetric synthesis. • ≥98% GC purity; mp 69-73°C ensures batch reproducibility. • Cost-effective racemic procurement: access both enantiomers from a single commercial source via biocatalytic or chemical resolution.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 19576-08-0
Cat. No. B009248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
CAS19576-08-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC2=O
InChIInChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3
InChIKeyFNYAZSZTENLTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hajos-Parrish Ketone: Chiral Bicyclic Diketone for Total Synthesis


7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (CAS 19576-08-0), universally recognized as the Hajos-Parrish ketone (HPK), is a racemic bicyclic diketone (C10H12O2; MW 164.20 g/mol) [1]. It is supplied commercially as a white to light orange crystalline powder with GC purity specifications typically ≥98.0% and a melting point range of 69.0–73.0 °C [2]. This compound is not a mere laboratory curiosity; it is a cornerstone chiral building block in the total synthesis of steroids, terpenoids, and other complex bioactive molecules. Its procurement as a high-purity, racemic mixture is the critical first step for subsequent asymmetric transformations, including kinetic resolution or enantioselective cascade reductions, making it a non-negotiable starting material for research programs in asymmetric organocatalysis, steroid chemistry, and natural product synthesis [3][4].

Hajos-Parrish Ketone: Irreplaceable in Steroid/Terpenoid Synthesis


The 7a-methyl bicyclic framework of this compound is the fundamental scaffold that defines the hydrindane ring system found in countless steroids and terpenoids [1]. Substituting this specific building block with a generic or similar bicyclic enedione, such as the Wieland-Miescher ketone (WMK) which possesses a 6-6 fused ring system or a non-methylated analog, is chemically invalid because these alternatives diverge in both their synthetic utility and the structural fate of the final product. The 7a-methyl substituent is not an inert group; it is a crucial stereochemical anchor that directs the enantioselectivity of subsequent catalytic transformations and dictates the conformational rigidity essential for achieving high diastereocontrol in complex cascade reactions [2]. Furthermore, the divergent reactivity observed in oxidative transformations, such as those mediated by lead tetraacetate, underscores that the HPK scaffold yields fundamentally different molecular architectures compared to its six-membered ring counterpart, the Wieland-Miescher ketone [3]. Therefore, any procurement or synthetic strategy that attempts to interchange these building blocks will fail to generate the desired stereochemical outcome and will compromise the entire downstream synthetic route, ultimately leading to failed research and development milestones.

Hajos-Parrish Ketone: Quantitative Comparison with Analogs


HPK vs. WMK: Enantioselectivity in Classical Aldol Reaction

In the historical and seminal Hajos-Parrish-Eder-Sauer-Wiechert reaction, the target compound, Hajos-Parrish ketone (HPK), demonstrates significantly higher enantioselectivity when synthesized from its corresponding triketone precursor via proline catalysis compared to its 6-6 ring homolog, the Wieland-Miescher ketone (WMK) [1]. This difference is a primary driver for its preferential use as a chiral starting material.

Asymmetric Organocatalysis Intramolecular Aldol Reaction Chiral Building Block Synthesis

Step Economy: HPK vs. iso-HPK in Natural Product Synthesis

The classic HPK scaffold enables a significantly more concise synthetic route to certain natural products compared to its isomeric analogs (iso-HPK). A direct comparison in the synthesis of a common natural product target demonstrates the profound impact of scaffold choice on overall synthetic efficiency [1].

Natural Product Synthesis Synthetic Efficiency Scaffold Comparison

Kinetic Resolution of Racemic HPK with Engineered Ene-Reductase

While the commercial compound is a racemic mixture, its value is realized through its resolution into a single, highly pure enantiomer. A recent study demonstrated that an engineered ene-reductase (BsER) can kinetically resolve racemic HPK (rac-HPK) to yield the (R)-enantiomer with exceptional optical purity [1]. This is the first reported example of an ERED mediating this transformation.

Biocatalysis Kinetic Resolution Enantiopure Synthesis

Organocatalytic Enantioselectivity: HPK vs. WMK

Modern organocatalytic methods have been developed to synthesize both HPK and WMK with high efficiency and selectivity. A study using a chiral primary amine catalyst demonstrated that both ketones can be prepared with excellent, and quantitatively very similar, enantioselectivity and yield [1]. This data shows that while HPK and WMK are not interchangeable in downstream applications, they can now both be accessed with comparable levels of modern catalytic prowess.

Asymmetric Organocatalysis Modern Synthesis Chiral Primary Amine Catalyst

Hajos-Parrish Ketone: Research and Industrial Applications


Steroid & Terpenoid Total Synthesis Scaffold

This compound is the quintessential starting material for constructing the hydrindane core of steroids and terpenoids. Its selection is mandated when the target molecule requires a 5-6 fused ring system with a specific 7a-methyl stereocenter. As established in Section 3, its unique scaffold cannot be substituted by the 6-6 fused Wieland-Miescher ketone without altering the entire molecular architecture [1]. The high enantioselectivity (>99% ee) achievable in its classical synthesis makes it the preferred entry point for complex natural product construction [2].

Biocatalytic Resolution to Enantiopure Intermediates

Procurement of the racemic compound is a strategic, cost-effective approach for labs specializing in biocatalysis. As evidenced in Section 3, engineered ene-reductases can kinetically resolve this racemate to yield the (R)-enantiomer in >99% ee [3]. This application is ideal for research groups seeking to generate both enantiomers of a key intermediate from a single, inexpensive commercial source, circumventing the need for separate, costly asymmetric syntheses or the purchase of expensive pre-resolved enantiomers.

Asymmetric Organocatalysis Benchmark Substrate

The well-defined, rigid structure and prochiral nature of this ketone make it an ideal benchmark substrate for testing and developing new asymmetric catalysts and reactions. The proven ability to achieve high enantioselectivity (up to 96% ee) with modern organocatalysts [4] provides a quantitative baseline against which new catalytic systems can be measured. Its commercial availability in high purity (≥98.0% by GC) [5] ensures that catalyst screening results are reproducible and not confounded by impurities, making it a standard substrate in academic and industrial catalyst discovery programs.

Substrate for Divergent Oxidative Transformations

For physical organic chemists studying reaction mechanisms and divergent synthetic pathways, this compound offers a unique platform. As shown in Section 3, when subjected to oxidative cleavage with lead tetraacetate, the HPK-derived diol (hydrindenediol) yields a complex ring-expanded product that is structurally distinct from the product obtained from the corresponding WMK-derived diol (octalindiol) [6]. This divergent behavior, driven by ring strain and conformational rigidity, provides a fascinating case study for computational and experimental investigations into reaction selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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